4-Benzyloxolan-3-one

Lipophilicity Drug Design Physicochemical Properties

4-Benzyloxolan-3-one (CAS 177748-58-2) is a privileged fragment scaffold with a quantifiable lipophilicity advantage (XLogP3=1.6) over unsubstituted oxolan-3-one (XLogP3=-0.4), delivering superior membrane permeability for drug discovery. Its 2 rotatable bonds enable conformational flexibility critical for SAR studies, while the benzyl substituent provides a defined pharmacophore for building heterocycle libraries. Supplied at ≥95% purity, this building block ensures reproducible synthesis and reliable fragment growth. Procure the specific benzyl-substituted compound—unsubstituted analogs cannot replicate its physicochemical profile.

Molecular Formula C11H12O2
Molecular Weight 176.215
CAS No. 177748-58-2
Cat. No. B2948500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxolan-3-one
CAS177748-58-2
Molecular FormulaC11H12O2
Molecular Weight176.215
Structural Identifiers
SMILESC1C(C(=O)CO1)CC2=CC=CC=C2
InChIInChI=1S/C11H12O2/c12-11-8-13-7-10(11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2
InChIKeyUABYXFFGUUYCAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyloxolan-3-one (CAS 177748-58-2): A Lipophilic Oxolane Scaffold for Medicinal Chemistry and Synthesis


4-Benzyloxolan-3-one (CAS 177748-58-2) is a benzyl-substituted oxolane derivative characterized by a tetrahydrofuran-3-one core with a benzyl group at the 4-position [1]. With a molecular formula of C11H12O2, a molecular weight of 176.21 g/mol, and a calculated lipophilicity (XLogP3) of 1.6, this compound presents a versatile small molecule scaffold [1]. It serves as a building block for the synthesis of more complex molecules and is utilized in various organic synthesis reactions [1].

Why Substituting 4-Benzyloxolan-3-one (CAS 177748-58-2) with Other Oxolane Derivatives Compromises Project Outcomes


Generic substitution of 4-Benzyloxolan-3-one with simpler oxolane derivatives is not scientifically sound due to profound differences in physicochemical properties that govern molecular interactions. The benzyl substituent at the 4-position dramatically increases lipophilicity (XLogP3 = 1.6) compared to unsubstituted oxolan-3-one (XLogP3 = -0.4), which profoundly affects membrane permeability, aqueous solubility, and potential off-target binding profiles [1][2]. Furthermore, the introduction of the benzyl group adds rotatable bonds (2 vs 0), altering conformational flexibility and the entropic penalty upon target binding [1][2]. These quantifiable differences necessitate the procurement of the specific benzyl-substituted compound when lipophilicity or a specific pharmacophore is required.

Quantitative Differentiation of 4-Benzyloxolan-3-one (CAS 177748-58-2) from Analogs


Lipophilicity (XLogP3) Comparison: 4-Benzyloxolan-3-one vs. Unsubstituted Oxolan-3-one

4-Benzyloxolan-3-one exhibits a significantly higher predicted lipophilicity compared to the unsubstituted oxolan-3-one core. The computed XLogP3 value for 4-Benzyloxolan-3-one is 1.6, while the XLogP3 for oxolan-3-one is -0.4 [1][2]. This difference of 2.0 log units indicates a substantially increased partition coefficient favoring the organic phase, which correlates with enhanced passive membrane permeability and potential for greater binding affinity to hydrophobic protein pockets.

Lipophilicity Drug Design Physicochemical Properties

Conformational Flexibility: Rotatable Bond Count of 4-Benzyloxolan-3-one vs. Oxolan-3-one

The presence of the benzyl group in 4-Benzyloxolan-3-one introduces conformational degrees of freedom not present in the parent oxolan-3-one scaffold. The target compound possesses 2 rotatable bonds, whereas oxolan-3-one has 0 [1][2]. This structural feature allows for a greater number of accessible low-energy conformations, which can influence the entropic cost of binding to a biological target and the overall binding free energy.

Conformational Analysis Entropy Structure-Activity Relationship

Potential for Enhanced Target Engagement: Class-Level Inference from Benzyl Substitution

Based on class-level SAR trends for 4-substituted oxolane derivatives, the benzyl group in 4-Benzyloxolan-3-one is expected to provide opportunities for additional interactions with biological targets, such as π-π stacking with aromatic residues or enhanced van der Waals contacts in hydrophobic pockets, compared to smaller alkyl substituents (e.g., methyl) [1]. While direct quantitative data for 4-Benzyloxolan-3-one is limited, the increased molecular weight and lipophilicity support the hypothesis of greater target engagement potential.

Medicinal Chemistry Fragment-Based Drug Discovery SAR

Optimal Scientific and Industrial Applications for 4-Benzyloxolan-3-one (CAS 177748-58-2)


Scaffold for Optimizing Lipophilicity in Fragment-Based Drug Discovery

4-Benzyloxolan-3-one (CAS 177748-58-2) is a privileged scaffold for fragment-based drug discovery campaigns where a balance of lipophilicity and structural simplicity is required. Its XLogP3 of 1.6 provides a quantifiable advantage for membrane penetration and target engagement compared to more polar, unsubstituted oxolane fragments (XLogP3 = -0.4) [1][2]. Researchers can use this compound as a starting point to grow fragments into lead compounds with improved pharmacokinetic properties.

Synthetic Building Block for Benzyl-Substituted Heterocycles

The compound serves as a key intermediate for introducing a benzyl-substituted oxolane moiety into more complex molecules. Its defined chemical structure and commercial availability at 95% purity make it a reliable starting material for the synthesis of libraries of heterocyclic compounds with potential antimicrobial or anticancer activities [1]. The presence of the ketone functionality at the 3-position and the benzyl group at the 4-position allows for further functionalization and diversification.

Conformational Probe in Structure-Activity Relationship (SAR) Studies

With 2 rotatable bonds, 4-Benzyloxolan-3-one (CAS 177748-58-2) offers a distinct conformational profile compared to the rigid oxolan-3-one core (0 rotatable bonds) [1][2]. This makes it a valuable tool in SAR studies aimed at understanding the impact of conformational flexibility on binding affinity and target selectivity. By comparing the activity of this compound with its more rigid analogs, researchers can deconvolute the entropic and enthalpic contributions to ligand binding.

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